4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolopyrazolone family, characterized by a fused bicyclic core (pyrrolo[3,4-c]pyrazol-6-one) with diverse substituents. Key structural features include:
- 4-(4-Hydroxy-3-methoxyphenyl): A substituted phenyl group with hydroxyl and methoxy moieties, likely influencing hydrogen bonding and solubility.
- 5-(3-Methoxypropyl): A methoxy-terminated alkyl chain that may enhance lipophilicity and membrane permeability.
- 3-(Thiophen-2-yl): A heteroaromatic thiophene group, which can modulate electronic properties and bioactivity compared to phenyl analogs.
The dihydropyrrolo[3,4-c]pyrazol-6-one core is structurally similar to compounds studied for tautomerism and intramolecular hydrogen bonding (e.g., hydroxypyrazole derivatives in –4) .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-9-4-8-23-19(12-6-7-13(24)14(11-12)27-2)16-17(15-5-3-10-28-15)21-22-18(16)20(23)25/h3,5-7,10-11,19,24H,4,8-9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMQLJFGJSZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602539 | |
| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939742-60-6 | |
| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 346.44 g/mol. The structure features multiple functional groups, including a dihydropyrrolo framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The structure-activity relationship (SAR) suggests that modifications in the phenolic and thiophene moieties can enhance anti-inflammatory properties.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory activity of related compounds through COX inhibition assays. The results indicated that several derivatives exhibited significant IC50 values against COX-1 and COX-2 enzymes, with some compounds showing values as low as 23.8 µM for COX-2 inhibition .
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
2. Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays, where compounds similar to the target demonstrated effective scavenging abilities, indicating potential neuroprotective effects against oxidative damage.
3. Anticancer Studies
In vitro studies on cancer cell lines have shown that the compound can induce apoptosis in specific cancer types. For instance, treatment with similar pyrazole derivatives resulted in a significant reduction in cell viability as evidenced by MTT assays.
Case Studies
Case Study 1 : A recent study investigated the effect of a related compound on inflammation-induced pain in an animal model. The results demonstrated a marked reduction in paw edema and pain response compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
Case Study 2 : Another research effort focused on the anticancer properties of the compound in breast cancer cells. The study reported that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects on Bioactivity: The thiophene in the target compound may act as a bioisostere for phenyl groups (common in kinase inhibitors) but with distinct electronic properties due to sulfur’s electronegativity. This contrasts with the 3,4,5-trimethoxyphenyl group in , which is linked to microtubule disruption .
Tautomerism and Stability: The dihydropyrrolopyrazolone core in the target compound may exhibit tautomerism similar to hydroxypyrazoles (), stabilizing enol forms via intramolecular hydrogen bonds. This contrasts with β-diketone derivatives (), which favor enolic forms for chelation .
Synthetic Challenges :
- The thiophene substituent introduces steric and electronic challenges during synthesis compared to phenyl or pyridinyl groups ().
Biological Potential: Molecular docking studies on triazolothiadiazole-pyrazole hybrids () suggest that the target compound’s thiophene could interact with enzymes like 14-α-demethylase, warranting antifungal assays .
Critical Analysis of Contradictions and Limitations
- However, structural data from SHELX refinements (implied in ) are critical for confirming tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
